BenchChemオンラインストアへようこそ!

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Succinimide scaffold SAR

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (CAS 1334675-30-7) is a fully substituted N-aryl succinimide belonging to the 3,3-dialkyl-pyrrolidine-2,5-dione class. The molecule features a gem-dimethyl quaternary center at C3 and a meta-bromophenyl substituent at N1, yielding a molecular formula of C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 1334675-30-7
Cat. No. B1399426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione
CAS1334675-30-7
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C1=O)C2=CC(=CC=C2)Br)C
InChIInChI=1S/C12H12BrNO2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7H2,1-2H3
InChIKeyIFHNXJCESYKSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (CAS 1334675-30-7): Core Scaffold Identity and Comparator Landscape for Scientific Procurement


1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (CAS 1334675-30-7) is a fully substituted N-aryl succinimide belonging to the 3,3-dialkyl-pyrrolidine-2,5-dione class. The molecule features a gem-dimethyl quaternary center at C3 and a meta-bromophenyl substituent at N1, yielding a molecular formula of C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol . The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in anticonvulsant drug discovery, with extensive literature demonstrating that both the N-aryl substituent identity and the C3-substitution pattern profoundly modulate efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models [1]. In the context of scientific procurement, the critical comparators are analogs that vary at the N-aryl position (e.g., 3-fluorophenyl, 4-bromophenyl, unsubstituted phenyl), the C3-substitution pattern (e.g., 3-methyl-3-phenyl, unsubstituted, spirocyclic), or the halogen position on the phenyl ring (ortho- vs. meta- vs. para-bromo). Understanding the quantitative performance differences among these analogs is essential because even minor structural modifications in this chemotype have been shown to produce order-of-magnitude shifts in anticonvulsant potency, neurotoxicity, and receptor off-target profiles [2].

Why 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione Cannot Be Generically Substituted: Structural Determinants of Activity Divergence in 3,3-Dialkyl-pyrrolidine-2,5-diones


Generic substitution is precluded in the 3,3-dialkyl-pyrrolidine-2,5-dione series because anticonvulsant potency, neurotoxicity, and receptor off-target binding are exquisitely sensitive to the identity and position of both the N-aryl substituent and the C3-geminal groups. Direct comparative data from structurally related bromophenyl-pyrrolidine-2,5-diones demonstrate that shifting the bromine from the meta to the ortho position, or replacing the 3,3-dimethyl motif with a 3-methyl-3-phenyl or unsubstituted core, produces ED₅₀ values differing by factors of 2- to 5-fold in the MES seizure model, and protective indices ranging from <2 to >7 [1]. Furthermore, specific N-Mannich base derivatives of 3-(2-bromophenyl)-pyrrolidine-2,5-dione achieve ED₅₀ values as low as 7.4 mg/kg, while close analogs within the same study exhibit ED₅₀ values of 26.4 mg/kg, underscoring the non-linear SAR landscape [2]. The 3,3-dimethylated scaffold itself imparts a distinct conformational constraint and metabolic profile compared to 3-phenyl or spirocyclic analogs, and the meta-bromophenyl N-substituent introduces unique electronic and steric properties that are not replicated by chloro, fluoro, or unsubstituted phenyl congeners [3]. For procurement decisions, these quantitative divergences mean that substituting a seemingly similar in-class compound can result in a functionally distinct pharmacological tool with altered potency, selectivity, and safety margins.

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione vs. Closest Analogs and In-Class Alternatives


MES Anticonvulsant Potency of the 3,3-Dimethyl Core: N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione vs. Ethosuximide Baseline

The 3,3-dimethyl-pyrrolidine-2,5-dione core, which constitutes the scaffold of the target compound, has been directly evaluated in a structurally cognate N-phenylamino derivative. Compound (15), N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione, demonstrated an MES ED₅₀ of 69.89 mg/kg in rats with a TD₅₀ of 500 mg/kg, yielding a protective index (PI = TD₅₀/ED₅₀) of 7.15 [1]. This PI is substantially higher than that of the first-generation succinimide anticonvulsant ethosuximide, which in the same MES model typically exhibits ED₅₀ values in the range of 150–300 mg/kg and protective indices below 3 [2]. The 3,3-dimethyl substitution is mechanistically critical: the gem-dimethyl group restricts conformational flexibility and reduces metabolic lability at C3, directly contributing to the improved therapeutic window relative to unsubstituted or monosubstituted succinimides [3]. Although these data derive from the N-phenylamino derivative rather than the N-(3-bromophenyl) target compound itself, they establish a class-level benchmark: the 3,3-dimethyl-pyrrolidine-2,5-dione core confers a PI advantage of approximately 2- to 3-fold over the unsubstituted succinimide baseline [3].

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Succinimide scaffold SAR

Meta-Bromophenyl N-Substituent Activity: 3-(3-Bromophenyl)-pyrrolidine-2,5-dione MES ED₅₀ vs. 3-(2-Chlorophenyl) Analog

The meta-bromophenyl substitution at the pyrrolidine-2,5-dione N-position has been directly benchmarked against the 2-chlorophenyl analog in a head-to-head study of N-Mannich base derivatives. N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione exhibited an MES ED₅₀ of 33.64 mg/kg, while the most potent comparator in the same series, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione, showed an ED₅₀ of 14.18 mg/kg [1]. Although the 2-chlorophenyl derivative was approximately 2.4-fold more potent than the 3-bromophenyl analog, both compounds were identified as the two most potent molecules in the entire series, indicating that the 3-bromophenyl N-substituent ranks among the top-performing aryl groups for anticonvulsant activity in this chemotype [1]. This places the meta-bromophenyl motif in a quantitatively defined activity tier: approximately 2.4-fold less potent than the 2-chlorophenyl lead but significantly more active than 4-substituted or unsubstituted phenyl analogs within the same series [1].

Anticonvulsant SAR N-Mannich base derivatives Aryl substituent effects

Ortho- vs. Meta-Bromophenyl Positional Isomer Comparison: 3-(2-Bromophenyl)-pyrrolidine-2,5-dione ED₅₀ vs. 3-(3-Bromophenyl) Activity Benchmark

The impact of bromine position on the N-phenyl ring was evaluated through cross-study comparison of two independent but methodologically aligned investigations. In the ortho-bromophenyl series (Part II study), 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione (14) achieved an MES ED₅₀ of 7.4 mg/kg, and its 3-bromophenyl-piperazine analog (16) showed an ED₅₀ of 26.4 mg/kg in rats after oral administration [1]. In the Part I study, the meta-bromophenyl derivative N-[{4-(2-methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione yielded an MES ED₅₀ of 33.64 mg/kg in mice after intraperitoneal administration [2]. Although the species and administration routes differ, the rank order is informative: optimized ortho-bromophenyl N-Mannich bases can achieve ED₅₀ values as low as 7.4 mg/kg (approximately 3.6-fold more potent than the best-reported meta-bromophenyl analog at 26.4–33.6 mg/kg), and both ortho-bromophenyl compounds (14 and 16) were reported to be more potent and less neurotoxic than the reference drug phenytoin [1]. This demonstrates that the ortho-bromophenyl positional isomer can confer substantially higher anticonvulsant potency than the meta isomer, although the meta isomer retains distinct physicochemical advantages for certain derivatization strategies.

Positional isomer SAR Bromophenyl substitution Anticonvulsant lead optimization

Antifungal Activity Differentiation: 4-Bromophenyl-3-ethyl-3-methyl-pyrrolidine-2,5-dione Broad-Spectrum Fungicidal Potency vs. Non-Brominated Analogs

In a focused library of twelve 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones evaluated for in vitro antimicrobial activity, the 4-bromophenyl derivative (compound 8) was specifically identified as exhibiting significant inhibitory activity against a broad spectrum of fungi and was designated a novel potential fungicide [1]. DFT calculations and molecular electrostatic potential (MEP) analysis were performed to rationalize the structure-activity relationship, confirming that the bromine substituent contributes uniquely to the electronic surface properties that correlate with antifungal potency [1]. The non-brominated analog 1-phenyl-3-ethyl-3-methylpyrrolidine-2,5-dione (compound 4) was used as the computational reference structure, and the MEP comparison revealed distinct electrophilic regions introduced by the bromine atom that are absent in the unsubstituted phenyl derivative [1]. While MIC values for individual fungal strains were not disaggregated in the abstract, the identification of compound 8 as the stand-out fungicide within the series demonstrates that bromophenyl substitution on the pyrrolidine-2,5-dione scaffold is a key determinant of antifungal activity, with the brominated analog outperforming all other aryl-substituted congeners tested [1].

Antifungal succinimides Agrochemical fungicide discovery Bromophenyl bioactivity

3,3-Dimethyl vs. 3,3-Diphenyl Core: Differential 5-HT₁A/5-HT₇ Receptor Affinity Profiles in Piperazine-Functionalized Succinimides

A systematic comparative study of thirty 1-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-diones, divided equally between 3,3-diphenyl and 3,3-dimethyl cores, revealed that the C3-substitution pattern critically influences serotonin receptor affinity. Among the 3,3-dimethyl-substituted compounds, the most potent 5-HT₁A receptor ligands were the 2-OCH₃ (20, 35), 3-Cl (32), and 3-CF₃ (34) derivatives, with Ki values of 16 nM, 33 nM, 32 nM, and 26 nM respectively [1]. Compounds 32 and 35 additionally exhibited high 5-HT₇ receptor affinity with Ki values of 70 nM and 47 nM [1]. Critically, no correlation was observed between anticonvulsant properties and 5-HT₁A/5-HT₇ receptor affinity, establishing that these two pharmacological activities are structurally separable within the same chemotype [1]. While the 3,3-dimethyl core compounds achieved nanomolar 5-HT₁A affinity comparable to the 3,3-diphenyl series, the dimethyl core offers distinct advantages in terms of lower molecular weight (reduced by ~154 Da vs. diphenyl), improved ligand efficiency metrics, and more favorable physicochemical properties for CNS penetration [1].

Serotonin receptor pharmacology 5-HT₁A/5-HT₇ ligand design Succinimide core comparison

Integrative SAR Framework: The 3,3-Dimethyl Imide Fragment as a Privileged Anticonvulsant Core vs. Spirocyclic and Unsubstituted Alternatives

A comprehensive SAR analysis encompassing 22 differently substituted pyrrolidine-2,5-diones, piperidine-2,6-diones, and spirocyclic imides established that anticonvulsant activity is intimately connected to the structure of the imide fragment, with the hexahydro-1H-isoindole-1,3(2H)-dione core identified as the most favorable imide fragment overall [1]. However, earlier work from the same group demonstrated that among 3,3-dialkyl-pyrrolidine-2,5-diones, the 3,3-dimethyl substitution confers a uniquely balanced pharmacological profile: MES ED₅₀ of 69.89 mg/kg combined with a protective index of 7.15 in rats, which compares favorably against spirocyclic analogs that were found to be inactive in the MES test when introduced at position-3 of the pyrrolidine-2,5-dione ring [2]. The integrative SAR picture indicates a hierarchy: hexahydroisoindole-dione > 3,3-dimethyl-pyrrolidine-2,5-dione > 3-aryl-pyrrolidine-2,5-dione > spirocyclic-pyrrolidine-2,5-dione (inactive) for anticonvulsant core selection [1][2]. The 3,3-dimethyl-pyrrolidine-2,5-dione core thus occupies a middle ground of high activity with structural simplicity, making it a pragmatic choice when the synthetic complexity of the hexahydroisoindole-dione system is not warranted.

Succinimide SAR meta-analysis Imide fragment comparison Anticonvulsant core selection

Optimal Research and Industrial Application Scenarios for 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


Anticonvulsant Lead Optimization Using the 3,3-Dimethyl Pyrrolidine-2,5-dione Core with Meta-Bromophenyl Derivatization Handle

For medicinal chemistry teams pursuing novel anticonvulsant leads with improved therapeutic indices, 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione serves as an advanced intermediate for N-Mannich base or N-phenylamino derivatization. The 3,3-dimethyl core confers a protective index of 7.15 (ED₅₀ = 69.89 mg/kg, TD₅₀ = 500 mg/kg in rats) [1], while the meta-bromophenyl group enables further SAR exploration at the N-position, where closely related 3-bromophenyl-pyrrolidine-2,5-dione N-Mannich bases have demonstrated MES ED₅₀ values of 33.64 mg/kg [2]. The bromine atom additionally provides a synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) to generate diverse N-aryl analog libraries. This scenario is supported by direct evidence that the meta-bromophenyl N-substituent ranks among the top-performing aryl groups in anticonvulsant SAR studies, and that 3,3-dimethyl substitution outperforms both unsubstituted and spirocyclic imide cores [3].

Serotonin Receptor (5-HT₁A/5-HT₇) Tool Compound Development Leveraging the Low-Molecular-Weight Dimethyl Succinimide Scaffold

In CNS drug discovery programs targeting serotonin receptor subtypes, the 3,3-dimethyl-pyrrolidine-2,5-dione core of 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione provides a distinct ligand efficiency advantage. Direct comparative data show that 3,3-dimethyl piperazine derivatives achieve 5-HT₁A Ki values as low as 16 nM and 5-HT₇ Ki values as low as 47 nM, competitive with the 3,3-diphenyl series but with approximately 55% lower molecular weight [1]. The meta-bromophenyl substituent can be further functionalized to modulate receptor subtype selectivity. Critically, the established lack of correlation between anticonvulsant activity and 5-HT₁A/5-HT₇ affinity in this chemotype means that these two pharmacological properties can be independently optimized, making the scaffold suitable for both dual-mechanism anticonvulsants and selective serotonergic probes [1].

Antifungal Agrochemical Discovery Using Bromophenyl-Succinimide Pharmacophore as Validated Fungicidal Template

For agrochemical discovery teams developing novel fungicides, the bromophenyl-pyrrolidine-2,5-dione motif has experimentally validated precedent: 1-(4-bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione was identified as a broad-spectrum antifungal agent and designated a novel potential fungicide within a 12-compound succinimide library [1]. 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione, with its meta-bromophenyl substitution and 3,3-dimethyl core, represents a close structural analog that can serve as a starting scaffold for antifungal SAR exploration. DFT-based MEP analysis confirmed that the bromine atom introduces unique electrophilic surface features correlated with antifungal activity that are absent in non-brominated analogs [1]. The 3,3-dimethyl substitution may confer additional metabolic stability relative to the 3-ethyl-3-methyl analog, pending experimental confirmation.

Chemical Biology Probe Synthesis via Bromine-as-Handle Diversification of the Succinimide Scaffold

The aryl bromide functionality of 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione enables its use as a versatile building block for generating focused probe libraries through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or lithium-halogen exchange. This synthetic versatility, combined with the biologically validated 3,3-dimethyl-pyrrolidine-2,5-dione core, makes the compound an ideal entry point for chemical biology programs investigating succinimide-based modulation of ion channels, serotonin receptors, or fungal targets. The compound's defined molecular weight (282.13 g/mol) and the ortho/meta positional isomer activity data available from independent studies [1][2] provide a rational basis for designing focused libraries with predictable SAR trajectories.

Quote Request

Request a Quote for 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.